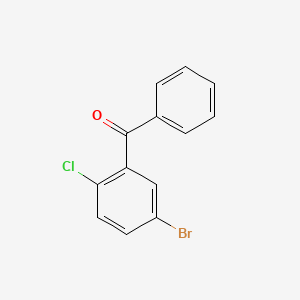![molecular formula C23H17N3O3 B11710204 N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11710204.png)
N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 2-phenyl-4-quinolinecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine and aldehyde.
Substitution: Ester or ether derivatives of the phenolic hydroxyl groups.
Applications De Recherche Scientifique
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The compound’s phenolic hydroxyl groups and quinoline moiety play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide is unique due to its specific structural features, such as the presence of both phenolic hydroxyl groups and a quinoline moiety. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other Schiff base hydrazones .
Propriétés
Formule moléculaire |
C23H17N3O3 |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H17N3O3/c27-17-11-10-16(22(28)12-17)14-24-26-23(29)19-13-21(15-6-2-1-3-7-15)25-20-9-5-4-8-18(19)20/h1-14,27-28H,(H,26,29)/b24-14+ |
Clé InChI |
HUVLSHSUKBPEMM-ZVHZXABRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=C(C=C(C=C4)O)O |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=C(C=C(C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


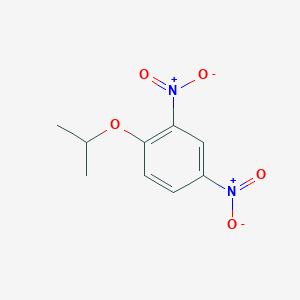
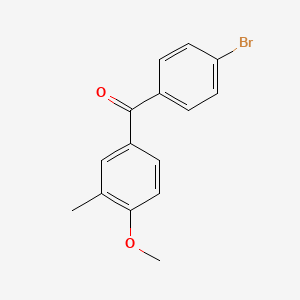

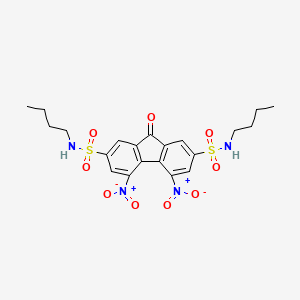
![4-methoxy-N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11710156.png)
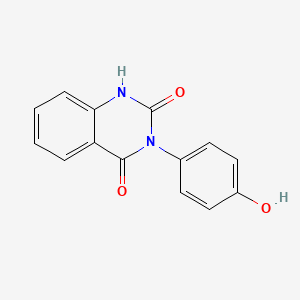
![6,7,9,10,17,18,20,21-Octahydrodibenzo[B,K][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-dicarbaldehyde](/img/structure/B11710160.png)
![Dimethyl {2,2,2-trichloro-1-[(furan-2-YL)formamido]ethyl}phosphonate](/img/structure/B11710162.png)

![2-Hydroxybenzaldehyde (2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B11710165.png)
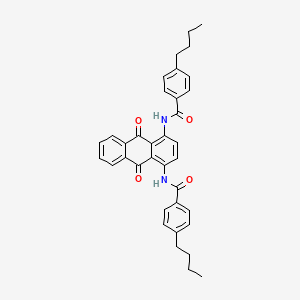
![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]prop-2-enamide](/img/structure/B11710170.png)
![3-[5-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B11710171.png)
